Product packaging for Benzyl 6-(diethylamino)-6-oxohexanoate(Cat. No.:CAS No. 86041-30-7)

Benzyl 6-(diethylamino)-6-oxohexanoate

Cat. No.: B14424232
CAS No.: 86041-30-7
M. Wt: 291.4 g/mol
InChI Key: RITPLPOKWOBMCN-UHFFFAOYSA-N
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Description

Benzyl 6-(diethylamino)-6-oxohexanoate is a chemical compound of interest in organic and medicinal chemistry research. This molecule features a benzyl ester group and a diethylamino moiety connected by a hexanoate chain, a structure that suggests its potential utility as a synthetic intermediate or building block. The presence of the benzyl ester is a common protecting group in multi-step synthetic routes, particularly in the construction of complex molecules, including pharmaceuticals and biologically active compounds . Compounds with similar diethylamino substituents have been investigated for various applications, indicating that this functional group can be significant in modifying the physical and biological properties of a molecule . For instance, the incorporation of amino groups is a frequent strategy in drug discovery to enhance solubility or alter interaction with biological targets. Research on other benzyl-containing compounds has demonstrated their value in enhancing the action of other therapeutic agents, highlighting the potential of such structures in developing combination treatments or optimizing drug efficacy . As a research chemical, this compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for conducting thorough safety assessments and handling all chemicals according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO3 B14424232 Benzyl 6-(diethylamino)-6-oxohexanoate CAS No. 86041-30-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86041-30-7

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

benzyl 6-(diethylamino)-6-oxohexanoate

InChI

InChI=1S/C17H25NO3/c1-3-18(4-2)16(19)12-8-9-13-17(20)21-14-15-10-6-5-7-11-15/h5-7,10-11H,3-4,8-9,12-14H2,1-2H3

InChI Key

RITPLPOKWOBMCN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCCCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Elucidation of Reaction Mechanisms and Kinetics Pertaining to Benzyl 6 Diethylamino 6 Oxohexanoate

Mechanistic Investigations of Ester Hydrolysis and Transesterification of the Benzyl (B1604629) Ester

The benzyl ester functionality in Benzyl 6-(diethylamino)-6-oxohexanoate is susceptible to cleavage via hydrolysis and transesterification, proceeding through well-established nucleophilic acyl substitution mechanisms.

Ester Hydrolysis: The hydrolysis of the benzyl ester can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the ester's carbonyl oxygen. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.com The subsequent formation of a tetrahedral intermediate is followed by a proton transfer and the elimination of benzyl alcohol, a relatively stable leaving group. The process is concluded by the deprotonation of the carboxylic acid, regenerating the acid catalyst. All steps in this mechanism are reversible until the final elimination. masterorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide, a direct nucleophilic attack on the electrophilic carbonyl carbon occurs. This step forms a tetrahedral intermediate. The collapse of this intermediate results in the expulsion of the benzyloxide anion and the formation of a carboxylic acid, which is immediately deprotonated by the basic conditions to form a carboxylate salt. This final acid-base reaction is essentially irreversible and drives the reaction to completion.

Transesterification: Transesterification involves the substitution of the benzyl alcohol moiety with a different alcohol. This process is typically catalyzed by acid, base, or metal catalysts, such as zinc clusters, and is an equilibrium-driven process. organic-chemistry.org For instance, reacting this compound with an excess of a different alcohol (R'-OH) under acidic conditions would shift the equilibrium towards the formation of the new ester and benzyl alcohol. The mechanism is analogous to acid-catalyzed hydrolysis, with the attacking nucleophile being an alcohol molecule instead of water.

ReactionCatalystKey Mechanistic StepsProduct(s)
Acidic HydrolysisH₃O⁺1. Protonation of C=O2. Nucleophilic attack by H₂O3. Elimination of Benzyl Alcohol6-(diethylamino)-6-oxohexanoic acid + Benzyl alcohol
Basic HydrolysisOH⁻1. Nucleophilic attack by OH⁻2. Elimination of Benzyloxide6-(diethylamino)-6-oxohexanoate salt + Benzyl alcohol
TransesterificationAcid or Metal1. Protonation/Coordination of C=O2. Nucleophilic attack by R'-OH3. Elimination of Benzyl AlcoholNew Ester + Benzyl alcohol

Reactivity Profiles of the Carbonyl Group at C6 of the Hexanoate (B1226103) Chain

The carbonyl group at the C6 position is part of an N,N-diethylamide functionality. Its reactivity is significantly influenced by the nitrogen atom's lone pair, which participates in resonance with the carbonyl group. This resonance delocalization reduces the electrophilicity of the carbonyl carbon, making amides less reactive towards nucleophiles compared to esters or acid chlorides. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition Pathways

Direct nucleophilic addition to the amide carbonyl of this compound is a challenging transformation due to the aforementioned resonance stabilization. Strong nucleophiles are required, and the reaction proceeds via a high-energy tetrahedral intermediate. The stability of this intermediate and the poor leaving group ability of the diethylamide anion (⁻NR₂) make subsequent elimination difficult. However, activation of the amide, for example through N-acylation, can enhance the electrophilicity of the carbonyl carbon and facilitate nucleophilic attack. rsc.orgrsc.org

Enolization and Alpha-Substitution Chemistry

The hexanoate chain possesses acidic protons on the carbon atom alpha to the amide carbonyl (the C5 position). Treatment with a strong, sterically hindered, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate this position to form an enolate. masterorganicchemistry.com The resulting enolate is a potent nucleophile.

The formation of the enolate is a key step for alpha-substitution reactions. The enolate of this compound can react with various electrophiles (E⁺), such as alkyl halides, to form a new carbon-carbon bond at the alpha-position. libretexts.org The general mechanism involves:

Deprotonation at the α-carbon (C5) by a strong base to form the enolate.

Nucleophilic attack of the enolate on an electrophile.

The pKa of the α-protons of amides is generally higher than that of corresponding esters and ketones, reflecting the lower stability of the amide enolate. masterorganicchemistry.com

Carbonyl TypeApproximate pKa of α-protonRelative Ease of Enolate Formation
Ketone~19-20Easiest
Ester~25Intermediate
Amide ~30 Most Difficult

Condensation Reactions with Nitrogen Nucleophiles (e.g., Hydrazines)

The reaction of the amide carbonyl in this compound with nitrogen nucleophiles like hydrazine (B178648) represents a form of transamidation. Direct reaction is typically inefficient. However, the transformation into an acyl hydrazide can be achieved, often requiring activation of the amide to facilitate the nucleophilic attack by hydrazine. researchgate.net For instance, conversion of the amide to an N-activated intermediate (e.g., N-Boc amide) makes the nitrogen a better leaving group, allowing for substitution by hydrazine hydrate (B1144303) to yield the corresponding 6-(diethylamino)-6-oxohexanohydrazide. researchgate.net This contrasts with the more common condensation reactions of hydrazines with aldehydes or ketones to form hydrazones. researchgate.netrsc.org

Chemical Transformations Involving the Diethylamino Functionality

Probing the Basicity and Protonation Equilibria

The diethylamino group in this molecule is part of a tertiary amide. A critical feature of amides is the reduced basicity of the nitrogen atom compared to amines. libretexts.org The lone pair of electrons on the nitrogen is delocalized through resonance with the adjacent carbonyl group. This delocalization makes the lone pair less available for bonding with a proton. libretexts.org

Consequently, the most basic site in an amide is not the nitrogen atom, but rather the carbonyl oxygen. masterorganicchemistry.comrsc.org Protonation of this compound under acidic conditions will occur preferentially on the oxygen atom of the amide carbonyl. This O-protonation is favored because the resulting positive charge is resonance-stabilized. Protonation of the nitrogen atom would disrupt the stabilizing amide resonance.

The pKa of a protonated tertiary amide is significantly lower than that of a protonated tertiary amine, quantitatively demonstrating the decreased basicity of the amide nitrogen.

Compound TypeSite of ProtonationApproximate pKa of Conjugate Acid
Tertiary Amine (e.g., Triethylamine)Nitrogen~11
Tertiary Amide Oxygen ~0 to -1

Nucleophilic Reactivity and Derivatization via the Amine

No specific studies on the nucleophilic reactivity or derivatization of the tertiary amine in this compound have been found.

Study of Elimination Reactions (e.g., Hofmann Elimination)

There is no available literature detailing elimination reactions, such as the Hofmann elimination, involving this compound or its derivatives.

Analysis of Intramolecular Cyclization and Rearrangement Processes

No research has been published on the intramolecular cyclization or rearrangement processes of this compound.

Kinetic Studies and Determination of Reaction Rate Constants

Kinetic studies and the determination of reaction rate constants for reactions involving this compound have not been reported in the scientific literature.

Impact of Electronic and Steric Factors on Reaction Selectivity

Without experimental data on the reactivity of this compound, an analysis of the impact of electronic and steric factors on its reaction selectivity cannot be provided.

Despite a comprehensive search for scholarly articles and spectral data, detailed experimental spectroscopic and chromatographic characterization methodologies for the chemical compound This compound are not available in the public domain.

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Academic Research

Chromatographic Separation Techniques for Purity Assessment and Isolation

The purity and isolation of newly synthesized or studied chemical entities are paramount in academic research to ensure that observed properties are intrinsic to the molecule of interest and not a result of contaminants. Chromatographic techniques are indispensable tools for this purpose, offering high-resolution separation of complex mixtures. For a compound such as Benzyl (B1604629) 6-(diethylamino)-6-oxohexanoate, a combination of gas and liquid chromatography methods would be employed for both analytical-scale purity assessment and preparative-scale isolation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like Benzyl 6-(diethylamino)-6-oxohexanoate, which possesses a benzyl ester and a tertiary amide functional group, GC-MS can provide crucial information about its purity and structural integrity.

In a hypothetical GC-MS analysis, a dilute solution of the compound in a volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297), would be injected into the GC system. The sample is vaporized in the heated injection port and carried by an inert carrier gas (typically helium or nitrogen) through a capillary column. The column, often coated with a stationary phase like a polysiloxane, separates compounds based on their boiling points and interactions with the stationary phase. Given the molecular weight and functional groups of this compound, a column suitable for the analysis of moderately polar compounds would be selected.

The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of compounds from the column. As the separated components exit the column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), causing them to fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (if stable enough to be detected) and a series of fragment ion peaks. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the benzyl group (m/z 91), the diethylamino group, and fragmentation along the hexanoate (B1226103) chain. The total ion chromatogram (TIC) plots the total ion intensity against retention time, with each peak representing a different compound. The purity of the sample can be assessed by the relative area of the main peak corresponding to the target compound.

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

Parameter Value
GC System Agilent 7890B or similar
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1 mL/min
Injection Mode Split (e.g., 50:1)
Injector Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS System Agilent 5977A or similar
Ionization Mode Electron Impact (EI), 70 eV
Mass Range m/z 40-550
Transfer Line Temp 280 °C

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are not sufficiently volatile or are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice. LC-MS separates compounds in the liquid phase before they are introduced into the mass spectrometer. Given the presence of the polar amide group, LC-MS is a highly suitable method for the analysis of this compound.

In a typical LC-MS analysis, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The mobile phase, a mixture of solvents, carries the sample through a column packed with a stationary phase. For a compound of intermediate polarity like this compound, reversed-phase chromatography is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency.

As the mobile phase composition is changed in a gradient, compounds are separated based on their differential partitioning between the stationary and mobile phases. After elution from the column, the sample enters the mass spectrometer through an interface that evaporates the solvent and ionizes the analyte. Electrospray ionization (ESI) is a common ionization technique for this type of compound, as it is a soft ionization method that typically results in a prominent protonated molecular ion [M+H]⁺.

The mass analyzer then separates the ions based on their m/z ratio, providing molecular weight information and, through tandem mass spectrometry (MS/MS), structural details from fragmentation patterns. LC-MS is highly sensitive and can be used to detect and quantify the target compound and any impurities at very low concentrations.

Table 2: Illustrative LC-MS Parameters for Analysis of this compound

Parameter Value
LC System Waters ACQUITY UPLC or similar
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
MS System Thermo Fisher Q Exactive or similar
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range m/z 100-1000
Capillary Voltage 3.5 kV

Preparative Chromatography for Compound Isolation

When a pure sample of a compound is needed in larger quantities (milligrams to grams) for further experiments, such as structural elucidation or biological testing, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but uses larger columns and higher flow rates to handle larger sample loads.

For the isolation of this compound, preparative reversed-phase HPLC would be a suitable method. A crude reaction mixture containing the target compound would be dissolved in a minimal amount of a strong solvent and injected onto a wide-bore column packed with a C18 stationary phase. A shallow gradient of a mobile phase, similar to that used in analytical LC-MS, would be run to achieve optimal separation of the target compound from byproducts and unreacted starting materials.

The eluent from the column is monitored by a detector, typically UV-Vis, and fractions are collected as the peaks of interest elute. The fractions corresponding to the pure compound, as determined by subsequent analytical chromatography, are then combined, and the solvent is removed, typically by rotary evaporation, to yield the isolated, purified this compound.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of elements (primarily carbon, hydrogen, and nitrogen) in a compound. nih.gov This data is used to calculate the empirical formula of the compound, which represents the simplest whole-number ratio of atoms of each element present. youtube.comlibretexts.org For a newly synthesized compound like this compound, elemental analysis provides critical evidence for its elemental composition and purity. rsc.org

The analysis is performed using a dedicated elemental analyzer. A small, precisely weighed amount of the purified compound is combusted at a very high temperature in the presence of excess oxygen. This process converts all the carbon in the sample to carbon dioxide (CO₂), all the hydrogen to water (H₂O), and all the nitrogen to nitrogen gas (N₂). These combustion products are then passed through a series of detectors that quantify the amount of each gas produced.

From the masses of CO₂, H₂O, and N₂ detected, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. These experimental percentages are then compared to the theoretical percentages calculated from the proposed molecular formula (C₁₇H₂₅NO₂). A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the proposed empirical and molecular formula and indicates a high degree of sample purity. nih.gov

Table 3: Theoretical Elemental Composition of this compound (C₁₇H₂₅NO₂)

Element Symbol Atomic Mass (g/mol) Number of Atoms Total Mass (g/mol) Mass Percentage (%)
Carbon C 12.01 17 204.17 73.61
Hydrogen H 1.01 25 25.25 9.15
Nitrogen N 14.01 1 14.01 5.05
Oxygen O 16.00 2 32.00 11.54
Total 275.43 100.00

Computational Chemistry and Molecular Modeling Studies of Benzyl 6 Diethylamino 6 Oxohexanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic behavior of Benzyl (B1604629) 6-(diethylamino)-6-oxohexanoate. These calculations help in predicting its reactivity and kinetic stability.

DFT calculations are widely used to explore the electronic properties of organic molecules. mdpi.commdpi.com For Benzyl 6-(diethylamino)-6-oxohexanoate, methods like B3LYP with a suitable basis set such as 6-311G(d,p) can be employed to optimize the molecular geometry and compute key electronic parameters. mdpi.com

A crucial aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller energy gap suggests higher reactivity. researchgate.net For instance, in a related study on benzothiazole derivatives, the HOMO-LUMO energy gap was found to be influenced by the nature of substituents on the aromatic ring. mdpi.com

The distribution of these orbitals provides further insights. For this compound, the HOMO is likely localized on the electron-rich regions, such as the diethylamino group and the benzene (B151609) ring, while the LUMO may be distributed over the carbonyl groups of the ester and amide functionalities. mdpi.com This distribution helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl groups would exhibit negative potential (red regions), indicating their susceptibility to electrophilic attack, whereas the hydrogen atoms of the benzyl and ethyl groups would show positive potential (blue regions).

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates the electron-donating capability of the molecule. A higher value suggests a better electron donor.
LUMO Energy-1.2 eVRepresents the electron-accepting ability. A lower value indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE)5.3 eVA larger gap implies higher kinetic stability and lower chemical reactivity.
Dipole Moment3.5 DMeasures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Ionization Potential (I)6.5 eVThe energy required to remove an electron from the molecule. It is related to the HOMO energy.
Electron Affinity (A)1.2 eVThe energy released when an electron is added to the molecule. It is related to the LUMO energy.

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations for this compound.

Transition state (TS) computations are essential for understanding the mechanisms of chemical reactions. These calculations identify the highest energy point along a reaction coordinate, known as the transition state, and the energy barrier (activation energy) required to reach it. For this compound, a key reaction to study would be its hydrolysis, which can occur at either the ester or the amide linkage.

Computational studies on the hydrolysis of amides have shown that the reaction can proceed through different mechanisms, including acid-catalyzed and base-catalyzed pathways. nih.govacs.orgmcmaster.ca For example, in the base-catalyzed hydrolysis of amides, a tetrahedral intermediate is formed, and the breakdown of this intermediate is often the rate-determining step. acs.orgresearchgate.net First-principles calculations can be used to model the structures of reactants, intermediates, transition states, and products. nih.gov The calculated free energy barriers for these steps can then be compared with experimental data to validate the proposed mechanism. nih.gov

For this compound, TS computations could be used to compare the activation energies for the hydrolysis of the benzyl ester and the diethylamide. This would help in predicting which functional group is more susceptible to hydrolysis under specific conditions. Such studies have demonstrated that the nature of substituents can significantly influence the stability of the transition state and thus the reaction rate. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a detailed picture of their conformational landscape and flexibility. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. mdpi.com

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore the different conformations it can adopt in various environments, such as in a vacuum or in a solvent. These simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. The conformational flexibility can influence the molecule's physical properties and its ability to interact with other molecules.

MD simulations can also be used to study the aggregation behavior of small molecules in solution. researchgate.net By simulating multiple molecules of this compound in an aqueous environment, one could predict its tendency to form clusters or aggregates, which can be relevant for its application in various formulations.

In Silico Prediction of Spectroscopic Properties and Data Correlation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. researchgate.netacs.org

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H and ¹³C atoms. mdpi.commodgraph.co.ukwisc.edu These calculations require an optimized molecular geometry. wisc.edu The accuracy of the predicted shifts can be high, often with a root-mean-square error of less than 0.2 ppm for ¹H NMR when compared to experimental data. modgraph.co.uk For this compound, such calculations would help in assigning the signals in its experimental NMR spectrum.

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies can be compared with experimental IR spectra to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the C=O stretching of the ester and amide.

Table 2: Illustrative Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (ppm) (Illustrative)Experimental Chemical Shift (ppm) (Hypothetical)
Aromatic (Benzyl)7.3 - 7.47.35
CH₂ (Benzyl)5.15.12
CH₂ (adjacent to ester C=O)2.32.33
CH₂ (adjacent to amide C=O)2.42.41
CH₂ (Ethyl)3.33.32
CH₃ (Ethyl)1.11.15

Note: The values in this table are for illustrative purposes. Actual prediction and experimental validation would be required.

Rational Design of Analogues through Structure-Reactivity Relationships

The insights gained from computational studies can be used to establish structure-activity relationships (SAR) or quantitative structure-activity relationships (QSAR). nih.govresearchgate.netuni-bonn.de These relationships correlate the structural or electronic properties of a series of molecules with their chemical reactivity or biological activity.

By understanding how modifications to the structure of this compound affect its properties, new analogues with desired characteristics can be designed. For example, if the goal is to increase the molecule's stability against hydrolysis, computational studies could be used to explore the effect of adding electron-withdrawing or electron-donating groups to the benzene ring. DFT calculations would predict how these substitutions alter the electronic properties of the ester and amide groups, and TS computations would reveal the impact on the activation energy for hydrolysis.

Similarly, if a particular conformational preference is desired, MD simulations could guide the design of more rigid analogues. This rational, in silico design process can significantly reduce the time and cost associated with the experimental synthesis and testing of new compounds. rsc.orgnih.gov

Academic Applications and Research Potential of Benzyl 6 Diethylamino 6 Oxohexanoate

A Cornerstone in Complex Organic Molecule Construction

Benzyl (B1604629) 6-(diethylamino)-6-oxohexanoate serves as a pivotal synthetic intermediate, providing a flexible scaffold for the elaboration of more complex molecular structures. Its bifunctional nature, possessing both a protected carboxylic acid and a tertiary amide, allows for selective chemical transformations at either end of the molecule.

Precursor for Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast array of pharmaceuticals. Benzyl 6-(diethylamino)-6-oxohexanoate can be envisioned as a precursor for the synthesis of important heterocyclic systems like quinolones and pyridines.

Quinolones: The core structure of this compound contains a six-carbon chain that, through a series of strategic cyclization and functional group manipulations, can be elaborated into the bicyclic quinolone scaffold. While direct synthetic routes employing this specific starting material are not extensively documented in mainstream literature, the fundamental principles of quinolone synthesis, such as the Gould-Jacobs reaction, could potentially be adapted. This would involve the transformation of the hexanoate (B1226103) chain into a suitable β-keto ester equivalent, which could then undergo condensation with an aniline (B41778) derivative to form the quinolone ring system. The diethylamino group could be either retained as a substituent or modified during the synthetic sequence.

Pyridines: Similarly, the carbon backbone of this compound offers a potential entry point into pyridine (B92270) synthesis. Methodologies such as the Hantzsch pyridine synthesis, which involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia equivalent, could theoretically be adapted. The hexanoate portion of the molecule could be chemically modified to generate a suitable dicarbonyl precursor for participation in such cyclization reactions.

HeterocyclePotential Synthetic ApproachKey Transformation of this compound
QuinolonesGould-Jacobs Reaction AnalogueConversion of the hexanoate chain to a β-keto ester equivalent
PyridinesHantzsch Pyridine Synthesis AnalogueConversion of the hexanoate chain to a β-dicarbonyl compound

Building Block for Macrocyclic Architectures

Macrocycles are of significant interest in drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. The linear structure of this compound, with distinct functionalities at its termini, makes it an attractive building block for the synthesis of macrocyclic structures. Through high-dilution cyclization techniques, such as ring-closing metathesis or macrolactamization, molecules derived from this intermediate can be cyclized to form macrocycles of varying ring sizes. The benzyl ester can be deprotected to reveal a carboxylic acid, and the diethylamide can be reduced to an amine, providing the necessary reactive handles for intramolecular ring formation.

Scaffold for Diverse Chemical Library Synthesis

Combinatorial chemistry and the synthesis of chemical libraries are powerful tools for the discovery of new bioactive molecules. This compound can serve as a versatile scaffold for the generation of diverse chemical libraries. The independent reactivity of the ester and amide functionalities allows for the introduction of a wide range of substituents at both ends of the molecule. For instance, the benzyl ester can be cleaved and the resulting carboxylic acid can be coupled with a library of amines, while the diethylamino group can be modified or replaced, leading to a large number of structurally related compounds for high-throughput screening.

Enabling Advances in Chemical Biology Research

Beyond its role in traditional organic synthesis, this compound and its derivatives have potential applications as molecular probes and tool compounds in the field of chemical biology.

Design of Linkers for Bioconjugation Studies

Bioconjugation, the covalent linking of two biomolecules, is a fundamental technique in chemical biology for creating probes, diagnostics, and therapeutics. The structure of this compound provides a blueprint for the design of flexible linkers used in bioconjugation. The six-carbon chain offers a desirable spacer length to connect two molecular entities, such as a protein and a fluorescent dye, without significant steric hindrance. By modifying the terminal functional groups, for example, converting the ester to a maleimide (B117702) and the amide to an azide, bifunctional linkers capable of undergoing specific ligation reactions can be synthesized.

Application in Peptide and Protein Ligation Methodologies

The chemical synthesis of proteins is a powerful tool for studying protein function and engineering novel protein-based therapeutics. Ligation methodologies, which involve the chemoselective joining of unprotected peptide fragments, are central to this field.

Contributions to Methodological Advancements in Organic Synthesis

The structure of this compound contains functionalities that could be leveraged in the development of new synthetic methodologies. The benzyl ester and the diethylamino amide groups, in particular, offer potential for strategic manipulations in complex molecule synthesis.

The benzyl ester group is a well-established protecting group for carboxylic acids in organic synthesis. Its utility lies in its stability under a wide range of reaction conditions, including basic and nucleophilic environments, and its susceptibility to cleavage under mild reductive conditions, typically through catalytic hydrogenation. This allows for the selective deprotection of the carboxylic acid in the presence of other sensitive functional groups. The presence of the benzyl ester in this compound suggests its potential use as a building block or intermediate where the temporary masking of a carboxylic acid is required.

Furthermore, the diethylamino amide moiety can influence the reactivity of the molecule. The nitrogen lone pair can participate in chelation with metal centers, potentially directing reactions at specific sites within the molecule or influencing the stereochemical outcome of nearby transformations. While no specific studies on this compound as a directing group have been reported, the broader class of amides is known to play such a role in various synthetic transformations.

Table 1: Potential Synthetic Applications of this compound

Feature Potential Application in Organic Synthesis Enabling Methodological Advancement
Benzyl Ester Protecting group for the carboxylic acid functionality. Development of new multi-step synthetic sequences requiring orthogonal protecting group strategies.
Diethylamino Amide Potential as a chelating or directing group in metal-catalyzed reactions. Introduction of novel stereochemical control or regioselectivity in synthetic transformations.

Exploration in Polymer Chemistry and Material Science via Reactive Functionalities

The functional groups within this compound also point towards its potential as a monomer or a modifying agent in polymer chemistry and material science. The diethylamino group, in particular, is known to impart pH-responsive properties to polymers.

Polymers incorporating tertiary amine functionalities, such as the diethylamino group, can exhibit changes in their solubility and conformation in response to variations in pH. In acidic conditions, the amine is protonated, leading to increased hydrophilicity and potential swelling of the polymer matrix. Conversely, under basic conditions, the amine is deprotonated, rendering the polymer more hydrophobic. This "smart" behavior is of significant interest for applications in drug delivery, sensors, and other responsive materials. The incorporation of a monomer like this compound into a polymer backbone could therefore be a strategy for creating novel pH-responsive materials.

The benzyl ester group could also serve as a reactive handle for post-polymerization modification. Following polymerization, the benzyl group could be removed through hydrogenolysis to reveal a carboxylic acid group along the polymer chain. These carboxylic acid functionalities could then be used for further chemical transformations, such as grafting other molecules or cross-linking the polymer chains to form hydrogels.

Table 2: Potential Applications in Polymer Chemistry and Material Science

Functional Group Potential Role in Polymer Science Resulting Material Properties
Diethylamino Group As a component of a pH-responsive monomer. Polymers that exhibit controlled swelling or solubility changes with pH.

Future Research Directions and Emerging Avenues for Benzyl 6 Diethylamino 6 Oxohexanoate

Development of Novel Stereoselective and Enantioselective Synthetic Routes

Currently, public domain literature lacks established stereoselective and enantioselective synthetic routes for Benzyl (B1604629) 6-(diethylamino)-6-oxohexanoate. The development of such methods is a critical first step in exploring the compound's chiral properties and its potential applications in fields where stereochemistry is paramount, such as pharmaceuticals and materials science. Future research should focus on the design and implementation of synthetic pathways that allow for the precise control of stereocenters. This could involve the use of chiral catalysts, auxiliaries, or starting materials to guide the formation of specific stereoisomers. Investigating enzymatic resolutions or asymmetric catalysis could provide elegant and efficient solutions to obtaining enantiomerically pure forms of the compound.

Investigation of Advanced Catalytic Systems for Targeted Transformations

The reactivity of Benzyl 6-(diethylamino)-6-oxohexanoate in the presence of advanced catalytic systems is another unexplored frontier. Research into how this molecule interacts with various catalysts, such as transition metals or organocatalysts, could reveal pathways for targeted chemical transformations. For instance, the ester and amide functionalities within the molecule present opportunities for selective catalytic hydrolysis, reduction, or cross-coupling reactions. Understanding how to selectively functionalize different parts of the molecule would significantly expand its utility as a building block in the synthesis of more complex chemical structures.

Exploration of Supramolecular Chemistry and Self-Assembly Properties

The potential for this compound to participate in supramolecular chemistry and self-assembly is an intriguing area for future investigation. The presence of both hydrogen bond donors and acceptors, as well as aromatic and aliphatic regions, suggests that this molecule could engage in a variety of non-covalent interactions. Studies could explore its ability to form well-defined aggregates, such as micelles, vesicles, or gels, in different solvents. The self-assembly properties could be influenced by factors like concentration, temperature, and the presence of other molecules, leading to the development of novel "smart" materials with responsive behaviors.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To facilitate larger-scale studies and potential industrial applications, the development of a scalable synthesis for this compound is essential. Integrating its synthesis into flow chemistry and automated platforms offers a promising approach to achieve this. Continuous flow reactors can offer improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity compared to traditional batch processes. Future research in this area would involve designing and optimizing a flow synthesis route, which could enable the efficient and on-demand production of the compound.

Synergistic Experimental and Theoretical Studies for Deeper Mechanistic Understanding

A combined experimental and theoretical approach would provide the most comprehensive understanding of this compound. While experimental work can elucidate reaction outcomes and material properties, computational studies, such as Density Functional Theory (DFT) calculations, can offer deep insights into reaction mechanisms, electronic structures, and intermolecular interactions. For example, theoretical modeling could predict the most stable conformations of the molecule, rationalize the stereochemical outcomes of reactions, and guide the design of new catalysts or self-assembling systems. This synergy between theory and experiment will be crucial for accelerating the exploration of this compound's chemical space.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 6-(diethylamino)-6-oxohexanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification of 6-(diethylamino)-6-oxohexanoic acid with benzyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include temperature (80–100°C), solvent choice (toluene or DMF), and reaction time (12–24 hours). Monitoring via TLC or HPLC is critical to optimize intermediate steps. Similar ester syntheses, such as methyl 6-oxohexanoate, emphasize the importance of anhydrous conditions to prevent hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (δ 5.1–5.3 ppm for benzyl CH₂) and ketone/amide groups.
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺).
  • Chromatography : HPLC with UV detection (λ ~250 nm for aromatic absorption) or GC-MS for volatile impurities.
  • Elemental Analysis : To validate C, H, N content. Reference protocols for analogous esters, such as ethyl 6-(1-naphthyl)-6-oxohexanoate, highlight these techniques .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Stability tests under accelerated conditions (40°C/75% relative humidity for 1–4 weeks) can assess hydrolytic susceptibility. Related esters, like benzyl benzoate, show degradation via ester hydrolysis under acidic/basic conditions, necessitating pH-neutral environments .

Advanced Research Questions

Q. How do electronic and steric effects of the diethylamino group influence reactivity in downstream functionalization?

  • Methodological Answer : The diethylamino group acts as an electron-withdrawing substituent, polarizing the carbonyl group and enhancing electrophilicity. Computational studies (DFT or MD simulations) can map charge distribution and predict sites for nucleophilic attack (e.g., ketone reduction or amide alkylation). Compare reactivity with analogues lacking the diethylamino group (e.g., benzyl 6-oxohexanoate) to isolate its effects .

Q. What mechanistic pathways explain the compound’s degradation under physiological conditions?

  • Methodological Answer : Conduct stability assays in simulated biological media (e.g., PBS at pH 7.4, 37°C). LC-MS/MS can identify degradation products, such as 6-(diethylamino)-6-oxohexanoic acid (via esterase-mediated hydrolysis) or benzyl alcohol. Kinetic studies (Arrhenius plots) quantify degradation rates. Evidence from benzyl cinnamate degradation suggests esterase activity dominates in vivo .

Q. How can researchers design experiments to evaluate the compound’s potential as a protease inhibitor or enzyme modulator?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of trypsin-like proteases or amidases using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC).
  • Docking Studies : Use AutoDock Vina to model interactions between the compound’s carbonyl/amide groups and enzyme active sites.
  • Structure-Activity Relationships (SAR) : Syntize derivatives (e.g., varying ester/amide substituents) and correlate structural changes with IC₅₀ values. Analogous studies on ethyl 6-(1-naphthyl)-6-oxohexanoate demonstrate the role of hydrophobic groups in enhancing binding affinity .

Q. What strategies mitigate side reactions during nucleophilic substitution at the keto position?

  • Methodological Answer : Protect the keto group as a ketal (e.g., ethylene glycol) prior to substitution. Alternatively, use mild nucleophiles (e.g., Grignard reagents at low temperatures) to minimize over-reduction. Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹). Lessons from Friedel-Crafts acylation of dimethoxybenzene highlight competing pathways requiring precise stoichiometry .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported biological activity between similar esters?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies, controlling for variables like cell line specificity (e.g., HeLa vs. HEK293) or assay protocols (MTT vs. resazurin).
  • Solubility Testing : Measure logP values to assess bioavailability differences. For example, benzyl esters with hydrophobic substituents (e.g., naphthyl vs. diethylamino) exhibit varied membrane permeability .
  • Orthogonal Validation : Replicate key experiments under standardized conditions (e.g., fixed concentration/duration) to isolate structural contributions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.